3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride
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Overview
Description
3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride typically involves the Pictet-Spengler reaction. This reaction is a well-known method for constructing tetrahydroisoquinoline derivatives. The process involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction conditions to achieve higher yields and purity. This can include using different aldehydes, varying the reaction temperature, and employing advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce different tetrahydroisoquinoline analogs .
Scientific Research Applications
3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: It is investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting certain enzymes. This can lead to neuroprotective and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride: Similar in structure but with different biological activities
Uniqueness
3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H16Cl2N2 |
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Molecular Weight |
235.15 g/mol |
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-7-4-9-5-10(11)3-2-8(9)6-12-7;;/h2-3,5,7,12H,4,6,11H2,1H3;2*1H |
InChI Key |
CKSLNCJOYILOSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C=CC(=C2)N.Cl.Cl |
Origin of Product |
United States |
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